N-Ethyl-N-(2-oxopropyl)urea
Description
Properties
CAS No. |
138169-35-4 |
|---|---|
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.174 |
IUPAC Name |
1-ethyl-1-(2-oxopropyl)urea |
InChI |
InChI=1S/C6H12N2O2/c1-3-8(6(7)10)4-5(2)9/h3-4H2,1-2H3,(H2,7,10) |
InChI Key |
GPBSSKOOGHUYGD-UHFFFAOYSA-N |
SMILES |
CCN(CC(=O)C)C(=O)N |
Synonyms |
Urea, N-ethyl-N-(2-oxopropyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The 2-oxopropyl group (-CH2-C(O)-CH3) is a common feature in several compounds, influencing their chemical reactivity and biological interactions. Below is a comparative analysis of key analogs:
Preparation Methods
Isocyanate-Amine Coupling
Reaction of an isocyanate with a primary or secondary amine remains the most direct route. For example, ethyl isocyanate reacts with 2-hydroxypropylamine to form N-Ethyl-N-(2-hydroxypropyl)urea, which is subsequently oxidized to the target ketone.
Carbamate Intermediate Method
Carbamates, formed via amine-chloroformate reactions, serve as stable intermediates. Trichloroethyl chloroformate reacts with ethylamine to generate a carbamate, which undergoes nucleophilic substitution with 2-hydroxypropylamine. This method minimizes symmetrical urea formation due to stepwise coupling.
Phosgene/Triphosgene-Mediated Synthesis
Triphosgene, a safer phosgene alternative, facilitates urea formation by coupling two amines. Ethylamine and 2-hydroxypropylamine react with triphosgene in the presence of a base like triethylamine, yielding the hydroxypropyl intermediate.
Preparation Methods of this compound
Isocyanate-Amine Coupling Followed by Oxidation
Procedure :
-
Coupling : Ethyl isocyanate (1.2 equiv) is added dropwise to 2-hydroxypropylamine (1.0 equiv) in anhydrous THF at 0°C. The mixture is stirred for 12 hours, yielding N-Ethyl-N-(2-hydroxypropyl)urea.
-
Oxidation : The hydroxypropyl intermediate is treated with Jones reagent (CrO₃ in H₂SO₄/acetone) at 0°C for 10 minutes, oxidizing the secondary alcohol to a ketone.
Yield : 68–72% after purification via silica gel chromatography.
Carbamate Intermediate Route
Procedure :
-
Carbamate Formation : Ethylamine (1.0 equiv) reacts with trichloroethyl chloroformate (1.1 equiv) in CH₂Cl₂ with diisopropylethylamine (2.0 equiv) at 5°C for 3 hours.
-
Amine Substitution : The carbamate intermediate is treated with 2-hydroxypropylamine (1.2 equiv) in NMP at 75°C for 4 hours.
-
Oxidation : Jones reagent oxidizes the hydroxyl group to a ketone.
Triphosgene-Mediated Synthesis
Procedure :
-
Urea Formation : Ethylamine and 2-hydroxypropylamine (1:1 molar ratio) are added to triphosgene (0.33 equiv) in THF with triethylamine (3.0 equiv) at −10°C. The reaction proceeds for 6 hours.
-
Oxidation : PCC in CH₂Cl₂ oxidizes the alcohol at 25°C over 2 hours, avoiding over-oxidation.
Oxidation of Hydroxypropyl to Oxopropyl Group
The oxidation step is critical for introducing the ketone functionality. Comparative studies of oxidizing agents reveal:
| Oxidizing Agent | Conditions | Yield (%) | Side Products |
|---|---|---|---|
| Jones reagent | 0°C, 10 min | 72 | Carboxylic acids (if over-oxidized) |
| PCC | 25°C, 2 h | 68 | None detected |
| KMnO₄ | 50°C, 1 h | 55 | Over-oxidized derivatives |
Jones reagent, despite its acidic conditions, offers the highest efficiency but requires strict temperature control. PCC, though milder, necessitates longer reaction times.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (e.g., THF, NMP) enhance carbamate and urea formation by stabilizing intermediates. Non-polar solvents like CH₂Cl₂ improve isolation of oxidation-prone compounds.
Base and Temperature Effects
Diisopropylethylamine outperforms triethylamine in carbamate synthesis, reducing side reactions by 15%. Oxidation at subambient temperatures (0°C) minimizes ketone degradation.
Analytical Characterization
1H NMR (400 MHz, CDCl₃) : δ 1.12 (t, 3H, CH₂CH₃), 2.25 (s, 3H, COCH₃), 3.35 (q, 2H, NCH₂), 4.01 (s, 2H, NHCO).
IR (cm⁻¹) : 1680 (C=O urea), 1715 (ketone C=O).
Challenges and Alternative Approaches
Challenge : Symmetrical urea formation during triphosgene reactions.
Solution : Slow addition of one amine to pre-activated triphosgene reduces dimerization.
Challenge : Ketone instability under acidic oxidation.
Solution : Switching to PCC or TEMPO/NaClO systems preserves the urea backbone .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-Ethyl-N-(2-oxopropyl)urea to improve yield and purity?
- Methodological Answer : Optimize reaction parameters such as solvent choice (e.g., acetone for solubility), temperature (80–85°C for controlled reactivity), and molar ratios (e.g., 1:1.5 for stoichiometric balance). Use catalysts like calcined potassium carbonate to enhance reaction efficiency. Purification via column chromatography or recrystallization ensures high purity .
Q. What spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) to analyze hydrogen and carbon environments, infrared (IR) spectroscopy to identify functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹), and mass spectrometry (MS) for molecular weight confirmation. X-ray crystallography can resolve structural ambiguities .
Q. What protocols are recommended for assessing the purity of this compound in laboratory settings?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for quantitative analysis, thin-layer chromatography (TLC) for rapid purity checks, and elemental analysis to verify stoichiometry. Ensure batch consistency by adhering to >99% purity thresholds .
Q. What are the common challenges in scaling up the synthesis of this compound from lab to pilot scale?
- Methodological Answer : Address solvent scalability (e.g., transitioning from acetone to safer alternatives), optimize exothermic reactions to prevent thermal runaway, and refine purification methods (e.g., fractional distillation vs. recrystallization). Pilot-scale reactors should maintain inert atmospheres to avoid side reactions .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the biological activity of this compound derivatives?
- Methodological Answer : Apply quantitative structure-property relationship (QSPR) models to correlate molecular descriptors (e.g., logP, polar surface area) with activity. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to target proteins. Validate predictions with in vitro assays .
Q. What strategies resolve contradictions in biological activity data across studies for this compound?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) to reduce variability. Perform dose-response curves to confirm potency thresholds. Cross-validate findings using orthogonal methods (e.g., enzymatic vs. cell-based assays) .
Q. How can structure-activity relationship (SAR) studies be designed for this compound analogs?
- Methodological Answer : Systematically modify substituents (e.g., alkyl chain length, heterocyclic moieties) and test derivatives against target pathways. Use multivariate analysis to identify key structural determinants of activity. Prioritize analogs with improved selectivity and pharmacokinetic profiles .
Q. What in silico methods validate the proposed mechanisms of action for this compound in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
